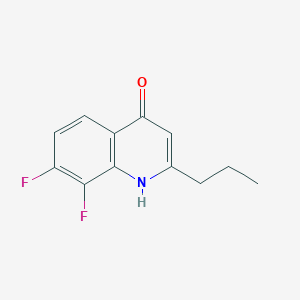
7,8-Difluoro-4-hydroxy-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
7,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The incorporation of fluorine atoms enhances its biological activity and provides unique properties that make it a valuable compound for scientific research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8-Difluoro-4-hydroxy-2-propylquinoline include other fluorinated quinolines such as:
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups on the quinoline ring
Properties
CAS No. |
1189105-86-9 |
|---|---|
Molecular Formula |
C12H11F2NO |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
7,8-difluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
ZTGWTXIIQAUNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















